

A Senior Application Scientist's In-Depth Technical Guide to 7-Bromobenzofuran

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Compound of Interest

Compound Name: 7-Bromobenzofuran

Cat. No.: B040398

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The benzofuran scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic compounds with a wide array of biological activities.^{[1][2][3][4]} Its derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, making them a fertile ground for drug discovery.^{[1][2][3]} This guide focuses on a key intermediate, **7-Bromobenzofuran**, providing an in-depth look at its properties, synthesis, and applications, tailored for professionals in the field.

Core Identification and Physicochemical Properties of 7-Bromobenzofuran

7-Bromobenzofuran is a substituted benzofuran with a bromine atom at the 7-position. This bromine atom is a versatile functional group for further chemical modifications, making this compound a valuable building block in organic synthesis. It is important to note that multiple CAS numbers are associated with this compound in various databases.

Table 1: Physicochemical Properties of **7-Bromobenzofuran**

Property	Value	Source(s)
IUPAC Name	7-bromo-1-benzofuran	[5]
CAS Number	104155-12-6, 133720-60-2	[5]
Molecular Formula	C ₈ H ₅ BrO	[5][6]
Molecular Weight	197.03 g/mol	[5]
Appearance	Solid	[6]
Boiling Point	233.8 ± 13.0 °C (Predicted)	[6]
Flash Point	95.2 °C	[6]
Density	1.608 ± 0.06 g/cm ³ (Predicted)	[6]
SMILES	BrC1=CC=CC2=C1OC=C2	[5]
InChI	1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H	[5]

Synthesis of 7-Bromobenzofuran: A Step-by-Step Protocol

A common and practical method for the synthesis of **7-Bromobenzofuran** involves a two-step process starting from o-bromophenol.[7] This method is advantageous as it avoids the use of heavy metal catalysts and is scalable for industrial applications.[7]

Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene

This initial step involves the O-alkylation of o-bromophenol with 2-bromoacetaldehyde dimethyl acetal.

Protocol:

- To a 2000 mL three-necked round-bottom flask, add 1,4-dioxane (800 mL).

- Sequentially add o-bromophenol (210 g, 1.213 mol), potassium carbonate (750 g, 5.426 mol), and 2-bromoacetaldehyde dimethyl acetal (300 g, 1.775 mol).[7]
- Initiate stirring and heat the mixture to reflux for 22 hours.[7]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
- Upon completion, distill off the majority of the 1,4-dioxane.
- To the residue, add water (600 mL) and ethyl acetate (600 mL) and stir the mixture for 40 minutes.
- Separate the organic phase. Extract the aqueous phase with an additional 200 mL of ethyl acetate.
- Combine the organic phases and dry over sodium sulfate overnight.

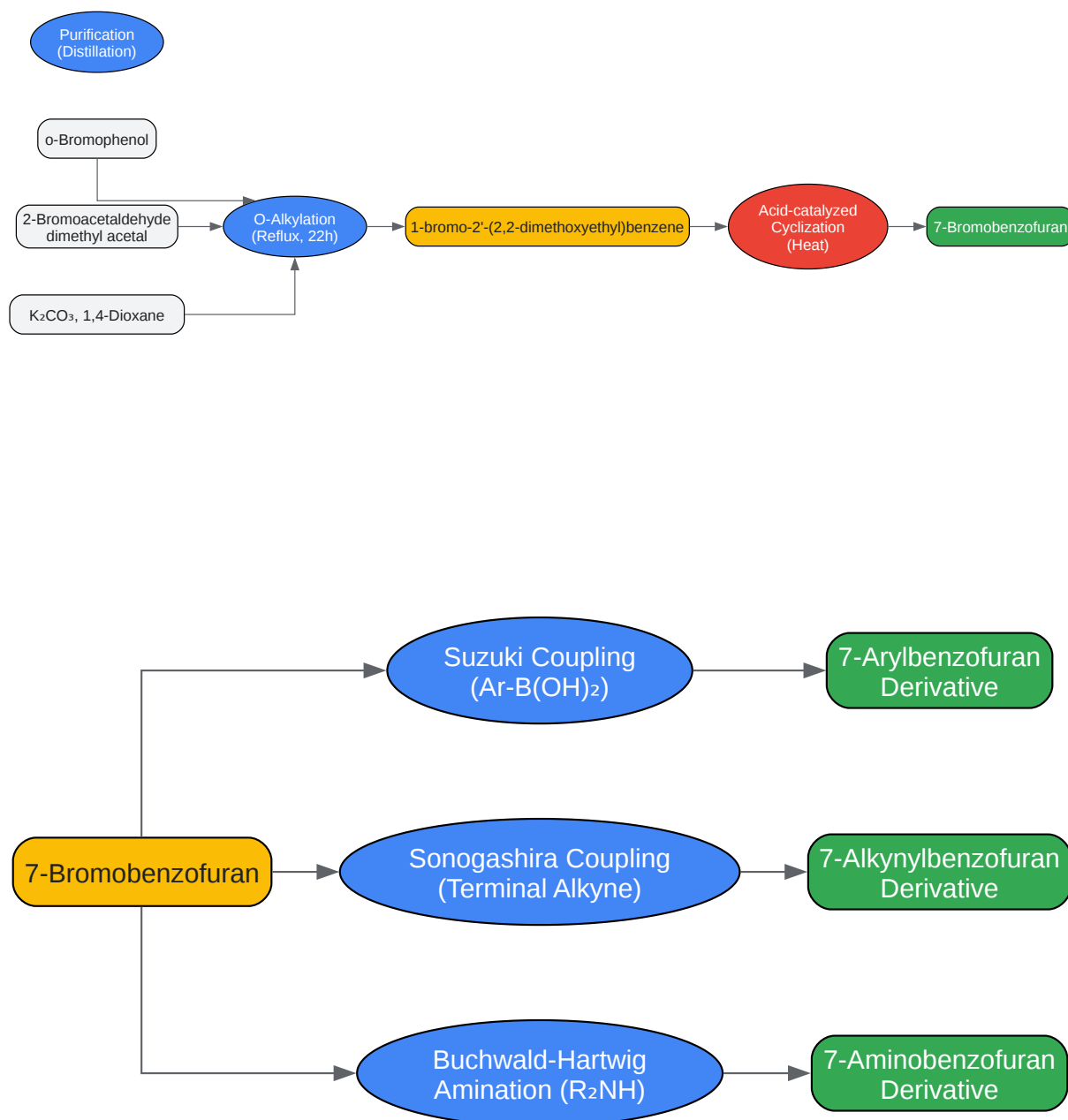
Step 2: Cyclization to 7-Bromobenzofuran

The intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene, undergoes an acid-catalyzed cyclization to yield the final product.

Protocol:

- The dried organic phase from the previous step is concentrated to yield the crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene.
- In a suitable solvent, the intermediate is heated in the presence of an acid to induce cyclization.
- The reaction is heated to a temperature between 40-210°C for approximately 12 hours.[7]
- After the cyclization is complete, the mixture is purified. This involves a liquid-liquid extraction, filtration, washing with water, and drying.
- The final product is obtained by distillation, collecting the fraction at 140°C - 150°C, followed by rectification.[7]

An alternative, more direct method involves the bromination of benzofuran with bromine, which can be performed under light or with a Lewis acid catalyst.[6]



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